molecular formula C16H14F2N6O B2807439 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 942000-83-1

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2807439
CAS RN: 942000-83-1
M. Wt: 344.326
InChI Key: XICXTBCJOFNWAA-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea, also known as DTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. In

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into similar compounds has led to various synthetic pathways and structural analyses, focusing on the properties and potential applications of tetrazole and urea derivatives. For instance, treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole resulted in the direct synthesis of tetrazolyl quinazoline diones, highlighting a kinetic to thermodynamic product transformation relevant to similar urea derivatives' synthetic strategies (Peet, 1987). Another study focused on the crystal structure analysis of similar compounds, revealing intricate details about molecular conformations and interactions that are crucial for understanding the chemical behavior of urea derivatives in various conditions (Youngeun Jeon et al., 2015).

Novel Applications in Material Science

Urea and tetrazole derivatives have been explored for their potential in material science, such as in the development of low molecular weight hydrogelators. These compounds form hydrogels in acidic conditions, with the gel's physical properties being tunable through the anionic identity, demonstrating the versatility of urea derivatives in creating materials with specific mechanical properties (Lloyd & Steed, 2011).

Biological Activity and Pharmacological Potential

The investigation into urea derivatives also extends to their biological activities, including antimicrobial and antifilarial effects. Novel imidazole ureas/carboxamides containing dioxaphospholanes were synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in medicinal chemistry (Rani et al., 2014). Additionally, derivatives of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showed significant antifilarial activity, suggesting their use as potential antifilarial agents (Ram et al., 1984).

properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c1-10-3-2-4-11(7-10)20-16(25)19-9-15-21-22-23-24(15)12-5-6-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICXTBCJOFNWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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